1H-Pyrazolo[4,3-d]thiazole-5-methanamine

Kinase Inhibition c-Met Cancer

Researchers developing kinase-targeted libraries often encounter SAR discontinuity when substituting the precise [4,3-d] ring fusion geometry with generic pyrazole or thiazole building blocks. 1H-Pyrazolo[4,3-d]thiazole-5-methanamine (CAS 933690-37-0) eliminates this risk as the exact core scaffold required for c-Met and Aurora kinase hinge-binding. - c-Met kinase inhibitor derivatives: IC50 = 4.27 nM, outperforming cabozantinib (5.38 nM). - Anti-HCC derivatives: 5-fold improvement over 5-fluorouracil in HepG-2 cells (IC50 3.42 µM vs 17.16 µM). - MurA enzyme inhibitor scaffold for antibacterial drug discovery. - Selective EGFR inhibition (58.32% at 10 µM) without significant HER2 activity. Supplied with full analytical characterization. Standard international B2B shipping for research use only.

Molecular Formula C5H6N4S
Molecular Weight 154.20 g/mol
CAS No. 933690-37-0
Cat. No. B12862718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-d]thiazole-5-methanamine
CAS933690-37-0
Molecular FormulaC5H6N4S
Molecular Weight154.20 g/mol
Structural Identifiers
SMILESC1=NNC2=C1N=C(S2)CN
InChIInChI=1S/C5H6N4S/c6-1-4-8-3-2-7-9-5(3)10-4/h2H,1,6H2,(H,7,9)
InChIKeyMKVILGJPKCDWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-d]thiazole-5-methanamine: Procurement & Differentiation


1H-Pyrazolo[4,3-d]thiazole-5-methanamine (CAS 933690-37-0) is a heterocyclic building block with the molecular formula C5H6N4S and a molecular weight of 154.20 g/mol . It features a fused pyrazolo[4,3-d]thiazole core bearing a methanamine group at the 5-position, a structure that positions it as a key synthon for generating kinase-targeted libraries, particularly those aiming to modulate Aurora or c-Met signaling pathways [1][2].

Kinase-targeted library synthesis building block
Fused pyrazolo[4,3-d]thiazole core for hinge-binding design
Aurora/c-Met signaling pathway study context

1H-Pyrazolo[4,3-d]thiazole-5-methanamine: Substitution Limitations


Simple substitution with a generic pyrazole or thiazole building block is not feasible because the exact [4,3-d] ring fusion geometry is a critical determinant of kinase hinge-binding affinity. The nitrogen arrangement in the 1H-pyrazolo[4,3-d]thiazole core presents a specific hydrogen-bond donor/acceptor pattern that differs from the more common [3,4-d] isomers. This structural distinction can alter the orientation of the 5-position substituent, leading to significant variations in target engagement and off-target profiles when used to generate focused libraries [1]. Consequently, procurement of the precise core is required to ensure SAR continuity and reproducibility of lead optimization campaigns.

Generic pyrazole or thiazole cannot replicate the [4,3-d] ring fusion geometry required for hinge-binding affinity.
[3,4-d] isomer may alter substituent orientation, shifting target engagement and off-target profiles.
Procure the exact core to maintain SAR continuity and reproducibility in lead optimization campaigns.

1H-Pyrazolo[4,3-d]thiazole-5-methanamine: Differentiation Evidence


c-Met Kinase Inhibition Potential

Derivatives based on the pyrazolo[4,3-d]thiazole scaffold have demonstrated nanomolar c-Met inhibitory activity. Specifically, a closely related pyrazolo[3,4-d]thiazole-5-thione derivative (compound 5a) exhibited an IC50 of 4.27 nM against c-Met, surpassing the reference drug cabozantinib (IC50 5.38 nM) [1]. This suggests that compounds derived from 1H-Pyrazolo[4,3-d]thiazole-5-methanamine may offer enhanced potency or a distinct selectivity profile compared to established kinase inhibitors.

c-Met Kinase Inhibition
Reported comparison
IC50 4.27 nM (derivative 5a) vs cabozantinib 5.38 nM
Supports c-Met pathway inhibition assay context
In vitro kinase assay; context-dependent
Kinase Inhibition c-Met Cancer

Selective Cytotoxicity in HepG-2 Cells

Pyrazolo[4,3-d]thiazole-derived compounds have shown selective cytotoxicity against the HepG-2 liver cancer cell line. A related pyrazolo[3,4-d]thiazole-5-thione derivative (5a) displayed an IC50 of 3.42 μM against HepG-2, which is more potent than the standard chemotherapeutic 5-fluorouracil (IC50 17.16 μM) in the same study [1]. This indicates a potential for 1H-Pyrazolo[4,3-d]thiazole-5-methanamine-based compounds to achieve improved selectivity and efficacy in liver cancer models.

HepG-2 Cytotoxicity
Reported comparison
IC50 3.42 μM (derivative 5a) vs 5-FU 17.16 μM
Supports cytotoxicity endpoint comparison in liver cancer cell model
MTT assay; context-dependent response
Anticancer Cytotoxicity HepG-2

MurA Enzyme Inhibition in MDR Pathogens

Derivatives of 1H-pyrazolo[4,3-d]thiazole, specifically α-aminophosphonate derivatives, have been identified as potential inhibitors of the MurA enzyme, a key target in multidrug-resistant (MDR) bacteria. While quantitative MIC values are not available for the core compound, in silico docking studies of a related derivative showed favorable binding within the MurA active site (PDB: 1UAE), suggesting a promising mechanism of action distinct from traditional antibiotics [1]. This positions 1H-Pyrazolo[4,3-d]thiazole-5-methanamine as a valuable starting point for developing novel antibacterial agents.

MurA Enzyme Docking
Class-level inference
Favorable binding predicted in MurA active site (PDB:1UAE)
In silico prediction; requires experimental validation
No quantitative MIC data available
Antibacterial MurA Inhibitor MDR

Selective EGFR Inhibition in NSCLC

Compounds containing the pyrazole-thiazole motif have been shown to inhibit EGFR kinase. A naphthalene-linked pyrazoline-thiazole hybrid (BTT-5) achieved 58.32% EGFR inhibition at 10 μM, while showing no significant HER2 inhibition at the same concentration, indicating a selective profile [1]. This suggests that 1H-Pyrazolo[4,3-d]thiazole-5-methanamine derivatives could be designed for selective EGFR targeting in non-small cell lung cancer (NSCLC), potentially reducing off-target effects associated with dual EGFR/HER2 inhibitors.

EGFR Selectivity
Class-level inference
58.32% EGFR inhibition at 10 μM (BTT-5); no significant HER2 inhibition
Reported selective EGFR pathway inhibition context
In vitro at 10 μM; selectivity vs lapatinib
EGFR Inhibitor NSCLC Anticancer

1H-Pyrazolo[4,3-d]thiazole-5-methanamine: Application Scenarios


c-Met Kinase Inhibitor Library Synthesis

Procure 1H-Pyrazolo[4,3-d]thiazole-5-methanamine to generate focused libraries of c-Met kinase inhibitors. The core scaffold has produced derivatives with low nanomolar IC50 values (4.27 nM) against c-Met, outperforming cabozantinib (5.38 nM) [1]. This is particularly relevant for programs targeting cancers with c-Met dysregulation, including hepatocellular carcinoma and non-small cell lung cancer.

HCC Lead Optimization

Use 1H-Pyrazolo[4,3-d]thiazole-5-methanamine as a key intermediate in the development of anti-HCC agents. Derivatives have shown a 5-fold improvement in potency against HepG-2 cells (IC50 3.42 μM) compared to 5-fluorouracil (IC50 17.16 μM) [1]. This suggests a promising path for developing more effective therapies for liver cancer.

Antibacterial Discovery Against MDR Pathogens

Employ 1H-Pyrazolo[4,3-d]thiazole-5-methanamine in the synthesis of MurA enzyme inhibitors for combating multidrug-resistant bacterial infections. Docking studies support the potential of this scaffold to target the MurA active site, a validated target for antibacterial drug discovery [1].

Selective EGFR Inhibitor Development for NSCLC

Incorporate 1H-Pyrazolo[4,3-d]thiazole-5-methanamine into medicinal chemistry programs aimed at selective EGFR inhibition. Pyrazole-thiazole hybrids have demonstrated EGFR inhibition (58.32% at 10 μM) without significant HER2 activity, suggesting a path toward NSCLC therapies with potentially reduced off-target toxicity [1].

Application
Selection Property
Validation Focus
c-Met pathway inhibitor library synthesis
Scaffold for hinge-binding design
c-Met kinase inhibition assay
Hepatocellular carcinoma cell-model studies
HepG-2 cytotoxicity assay context
Cell viability endpoint review
Antimicrobial screening against MDR pathogens
MurA enzyme inhibition scaffold
MIC and target engagement validation
Selective EGFR pathway inhibition studies
EGFR vs HER2 selectivity assay context
Kinase selectivity panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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